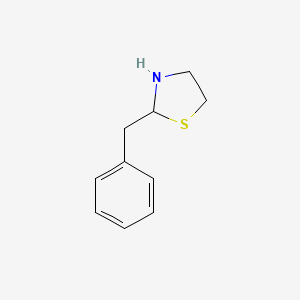

2-Benzylthiazolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

2-benzyl-1,3-thiazolidine |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10-11H,6-8H2 |

InChI Key |

OJMCHODKAHUBRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzylthiazolidine Derivatives

Classical and Contemporary Synthetic Routes for 2-Benzylthiazolidine Analogs

The construction of the thiazolidine (B150603) ring and its subsequent functionalization to yield this compound derivatives often relies on well-established, robust chemical reactions. These methods have been refined over time to improve yields, broaden substrate scope, and simplify operational procedures.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidenethiazolidine-2,4-dione precursors. This reaction involves the base-catalyzed condensation between an active methylene (B1212753) compound, typically thiazolidine-2,4-dione, and an aromatic aldehyde, such as benzaldehyde (B42025) or its substituted variants. The reaction proceeds via the formation of a carbanion at the C5 position of the thiazolidine-2,4-dione, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to yield the thermodynamically stable 5-arylidene product.

Commonly employed catalysts include weak organic bases like piperidine (B6355638) or pyridine, often used in conjunction with a protic solvent like ethanol (B145695) or acetic acid under reflux conditions. Modern advancements have introduced more efficient conditions, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

The resulting 5-benzylidenethiazolidine-2,4-diones are not the final target but are crucial intermediates. Subsequent reduction of the exocyclic double bond, for instance, through catalytic hydrogenation (e.g., using H₂/Pd-C) or with chemical reducing agents, affords the corresponding 5-benzyl-thiazolidine-2,4-dione derivatives. This two-step sequence is a reliable method for accessing these saturated analogs.

| Aromatic Aldehyde | Catalyst/Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Piperidine/Ethanol | Reflux, 6h | 5-Benzylidenethiazolidine-2,4-dione | 92 |

| 4-Chlorobenzaldehyde | Ammonium acetate/Acetic Acid | Reflux, 4h | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 95 |

| 4-Methoxybenzaldehyde | Piperidine/Ethanol | Microwave, 120°C, 10 min | 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | 94 |

| 4-Nitrobenzaldehyde | Sodium Acetate/Acetic Acid | Reflux, 5h | 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | 89 |

The Mannich reaction provides a powerful tool for the C-alkylation of acidic protons, making it highly applicable for the functionalization of the thiazolidine core at the C5 position. In this context, a pre-formed thiazolidine nucleus, which may already contain a 2-benzyl substituent, can act as the active hydrogen component. The reaction involves the aminoalkylation of this C5 position through a condensation with a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine.

This reaction introduces a versatile aminomethyl handle, –CH₂NR₂, onto the thiazolidine ring, creating a Mannich base. These bases are valuable synthetic intermediates that can be used to construct more complex substituted this compound frameworks. For example, the amine moiety can be eliminated to generate an exocyclic double bond or can be displaced by other nucleophiles. The primary utility of the Mannich reaction in this context is the diversification of the thiazolidine scaffold, enabling the synthesis of a library of analogs with varied substitution patterns at the C5 position.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic structures. For the construction of this compound derivatives, an MCR can be designed to combine three or more starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing solvent waste and purification steps.

A representative MCR for this scaffold involves the reaction of an amine (e.g., benzylamine), a sulfur-containing component with an active methylene group (e.g., thioglycolic acid), and a carbonyl compound (e.g., an aromatic aldehyde). When benzylamine (B48309) is used, it directly installs the desired 2-benzyl group onto the resulting thiazolidine ring. The condensation of these three components, often promoted by an acid catalyst such as p-toluenesulfonic acid (p-TSA) or under thermal conditions, leads to the formation of a highly substituted thiazolidin-4-one ring system in a single step. This approach allows for the rapid generation of diverse libraries of 2,3,5-trisubstituted thiazolidin-4-ones by simply varying the starting amine, aldehyde, and thiol components.

| Amine Component | Aldehyde Component | Thiol Component | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Benzaldehyde | Thioglycolic acid | 2-Phenyl-3-benzylthiazolidin-4-one | 85 |

| Aniline | 4-Chlorobenzaldehyde | Thioglycolic acid | 2-(4-Chlorophenyl)-3-phenylthiazolidin-4-one | 88 |

| Benzylamine | Cyclohexanecarboxaldehyde | Thioglycolic acid | 2-Cyclohexyl-3-benzylthiazolidin-4-one | 79 |

Application of Mannich Reaction in Constructing Substituted this compound Frameworks

Biocatalytic and Stereoselective Synthesis of this compound Compounds

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods. Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful green alternative for producing chiral this compound precursors with high optical purity.

The asymmetric reduction of the prochiral C=C double bond in 5-benzylidenethiazolidine-2,4-diones (products of the Knoevenagel condensation) is a key step in accessing optically active 5-benzylthiazolidine-2,4-diones. Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are highly effective for this transformation. These flavin-dependent enzymes catalyze the trans-addition of hydrogen across the activated double bond, requiring a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various other yeast and bacterial strains, are frequently employed. These systems offer the advantage of in-situ cofactor regeneration, making the process economically viable. The choice of microorganism is critical, as different species can exhibit opposite stereoselectivity, enabling access to either the (R)- or (S)-enantiomer of the product. Research in this area focuses on screening diverse microbial libraries to identify catalysts that provide both high conversion rates and excellent enantiomeric excess (ee).

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | 5-Benzylidenethiazolidine-2,4-dione | >99 | >99 | (R) |

| Candida parapsilosis | 5-Benzylidenethiazolidine-2,4-dione | 95 | 98 | (S) |

| Recombinant E. coli expressing OYE1 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 98 | 99 | (R) |

| Geotrichum candidum | 5-Benzylidenethiazolidine-2,4-dione | 88 | 96 | (S) |

To move biocatalytic processes from laboratory-scale curiosities to practical synthetic tools, systematic optimization is essential. For the biotransformation of 5-benzylidenethiazolidine precursors, several parameters are manipulated to maximize productivity and stereoselectivity.

Medium Engineering: The reaction medium, including pH, buffer composition, and temperature, is optimized to ensure the enzyme operates at its peak activity and stability. For instance, maintaining a slightly acidic pH (e.g., 6.0-6.5) has been shown to favor the activity of many ene-reductases.

Cofactor Regeneration: Since isolated enzymes require stoichiometric amounts of expensive NAD(P)H, an efficient cofactor regeneration system is crucial. In whole-cell systems, this is achieved by adding a co-substrate like glucose. For reactions with isolated enzymes, a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial alcohol (e.g., isopropanol (B130326) with an alcohol dehydrogenase) is often employed.

Substrate/Product Inhibition: High concentrations of the substrate or product can be toxic to the microbial cells or inhibitory to the enzyme. Strategies to overcome this include fed-batch processes, where the substrate is added incrementally, or the use of two-phase solvent systems where an organic solvent sequesters the product, removing it from the aqueous phase and driving the reaction forward.

Through careful optimization of these factors, biotransformation systems can be developed into robust and highly efficient methods for producing enantiomerically pure building blocks for the synthesis of complex this compound derivatives.

Enantioselective Reduction of 5-Benzylidenethiazolidine-2,4-Diones

Advanced Derivatization and Ring System Modifications

The this compound scaffold serves as a versatile template for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with potential applications in various fields of chemistry. Advanced derivatization strategies primarily focus on the chemical modification at the thiazolidine nitrogen atom (position 3), structural diversification at the 5-position of the ring, and ring transformation reactions that utilize thiazolidine intermediates to construct new heterocyclic systems.

Chemical Modification at the Thiazolidine Nitrogen Atom (Position 3)

The nitrogen atom at position 3 of the thiazolidine ring is a key site for structural modifications, most commonly through N-alkylation and N-acylation reactions. These transformations introduce a variety of substituents, significantly altering the chemical properties of the parent molecule.

N-alkylation of the thiazolidine ring is a common strategy to introduce diverse functional groups. For instance, 3-benzylthiazolidine-2,4-dione can be synthesized by refluxing thiazolidinedione with substituted benzyl (B1604629) chlorides, such as 4-nitrobenzyl chloride or 4-chlorobenzyl chloride, for approximately 18 hours. asianpubs.org This method provides a straightforward route to N-benzyl substituted thiazolidinediones. Another approach involves the reaction of 2,4-thiazolidinedione (B21345) with alkyl or benzyl halides after deprotonation and isolation of the resulting potassium salt, leading to nucleophilic substitution. researchgate.net The synthesis of novel hybrid 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-diones has been achieved through N-alkylation and Michael addition, highlighting the utility of this method in creating complex molecules. nih.gov Furthermore, N-alkylation has been shown to enhance the biological activity of certain compounds, as seen in the synthesis of N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives. gsconlinepress.com

N-acylation is another important modification at the thiazolidine nitrogen. For example, 4-Benzyl-3-propionylthiazolidine-2-thione has been prepared from (R)-phenylalanine through a sequence of reduction, cyclization, and subsequent nucleophilic substitution with propionyl chloride. gla.ac.uk Lewis acid-mediated additions of titanium enolates from chiral N-acyl thiazolidinethiones to acetals represent a powerful method for stereoselective carbon-carbon bond formation. orgsyn.org The study of acylation of N-acylthiazolidinethiones has revealed that these reactions can lead to a mixture of products depending on the reaction conditions.

The table below summarizes various N-substituted this compound derivatives and the synthetic methods employed.

| Derivative Class | Synthetic Method | Reactants | Resulting Moiety at N-3 | Reference(s) |

| N-Benzylthiazolidine-2,4-diones | Nucleophilic Substitution | Thiazolidinedione, Substituted Benzyl Chloride | Substituted Benzyl Group | asianpubs.org |

| N-Alkyl/Benzylthiazolidinediones | Nucleophilic Substitution | Potassium salt of 2,4-thiazolidinedione, Alkyl/Benzyl Halides | Alkyl or Benzyl Group | researchgate.net |

| 5-Acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-diones | N-Alkylation & Michael Reaction | 5-acridin-9-ylmethylene-thiazolidine-2,4-dione, Benzyl Halide | Benzyl Group | nih.gov |

| 3-Benzyl-thiazolidine-2-thione | N-Alkylation | Thiazolidine-2-thione, Benzyl Halide | Benzyl Group | nih.gov |

| 4-Benzyl-3-propionylthiazolidine-2-thione | N-Acylation | 4-Benzylthiazolidine-2-thione, Propionyl Chloride | Propionyl Group | gla.ac.uk |

| N-Acyl Thiazolidinethiones | Lewis Acid-Mediated Addition | N-acyl thiazolidinethione, Acetals | Acyl Group | orgsyn.org |

Structural Diversification at the 5-Position of the Thiazolidine Ring

The 5-position of the thiazolidine ring is another critical site for structural diversification, often targeted to modulate the biological and chemical properties of the resulting compounds. A prevalent method for this modification is the Knoevenagel condensation, which introduces arylidene substituents.

A series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-dione derivatives have been synthesized by reacting 3-benzyl-thiazolidine-2,4-dione with various substituted aromatic aldehydes. itmedicalteam.pl This reaction is a versatile tool for creating a library of compounds with different electronic and steric properties at the 5-position. researchgate.net The synthesis of these derivatives often involves the initial N-alkylation of thiazolidine-2,4-dione, followed by the Knoevenagel condensation. researchgate.net The introduction of a methyl group at the 5-position of the thiazolidinone ring has been reported to be responsible for conferring specific biological activities. ekb.eg The substitution at this position can be tailored, for example, by introducing a pyrrolemethylidene moiety, which has been shown to be effective in certain biological assays. mdpi.com

The influence of substituents at the 5-position is significant. For example, in a study of thiazolidinedione derivatives, those with a methoxy (B1213986) group at the para position of the arylidene ring showed high activity, while the addition of another methoxy group diminished it. itmedicalteam.pl The presence of different functional groups, such as hydroxyl or halogens, at the 5-position can modulate activity and solubility. orientjchem.org

The table below showcases examples of structural diversification at the 5-position of this compound derivatives.

| Derivative Class | Synthetic Method | Reactants | Resulting Moiety at C-5 | Reference(s) |

| 5-Substituted-arylidene-3-benzyl-thiazolidine-2,4-diones | Knoevenagel Condensation | 3-Benzyl-thiazolidine-2,4-dione, Substituted Aromatic Aldehydes | Substituted Arylidene Group | itmedicalteam.plresearchgate.net |

| 5-Arylidene-2,4-thiazolidinediones | Knoevenagel Condensation | 2,4-Dioxothiazolidin-3-ylacetate, Aromatic Aldehydes | Arylidene Group | researchgate.net |

| 5-(3,4,5-trimethoxy)benzylidene Thiazolidinones | Knoevenagel Condensation | Thiazolidinone, 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzylidene Group | ekb.eg |

| 5-[(1H-indol-3-yl)methylidene] Thiazolidin-4-ones | Knoevenagel Condensation | Thiazolidin-4-one, Indole-3-carboxaldehyde | (1H-indol-3-yl)methylidene Group | mdpi.com |

| 5-Benzylthiazolidine-2,4-diones | Catalytic Hydrogenation | 5-Benzylidenethiazolidine-2,4-dione | Benzyl Group | nih.gov |

Ring Transformation Reactions Involving Thiazolidine Intermediates

Thiazolidine derivatives can serve as versatile intermediates in ring transformation reactions, leading to the formation of other important heterocyclic structures. These transformations often involve ring-opening of the thiazolidine nucleus followed by recyclization.

One notable transformation is the conversion of thiazolidine derivatives into thiophenes. For example, ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate was obtained from the reaction of a thiazolidine derivative with hydroxylamine (B1172632) hydrochloride in the presence of a base. clockss.org The proposed mechanism involves the formation of an enolate intermediate through the opening of the thiazolidine ring, which then reacts to form the thiophene (B33073) ring. clockss.org

The thiazolidine ring can also undergo opening in the presence of bases or other nucleophiles to form different heterocyclic compounds. researchgate.net For instance, penicilloic acid derivatives, which contain a thiazolidine ring, undergo reversible ring-opening reactions in aqueous alkaline solutions to form an enamine intermediate. rsc.orgresearchgate.net This process can be pH-dependent, with different mechanisms operating under varying pH conditions. rsc.org Another example is the transformation of 5-arylidene-thiazolidine-2,4-dione derivatives into 6-substituted 1,4-oxathian-2-ones upon reaction with oxiranes. researchgate.netresearchgate.net This reaction is influenced by factors such as the amount of oxirane, the presence of a base, and the polarity of the solvent. researchgate.netresearchgate.net

Furthermore, thiazolidine intermediates have been used in domino ring-opening cyclization reactions to synthesize various derivatives. nih.gov Ring transformation reactions can also occur under phase transfer catalysis conditions. For instance, 2-benzoyl-1,4-benzothiazin-3-one undergoes a ring transformation in the presence of methyl chloroacetate (B1199739) to yield 1-methoxycarbonylmethyl 1,3-benzothiazol-2-one. researchgate.net Baldwin's rules for ring closure can provide a theoretical framework for understanding the feasibility of these cyclization reactions. libretexts.org

The following table summarizes key ring transformation reactions involving thiazolidine intermediates.

| Starting Thiazolidine Derivative | Reagents/Conditions | Resulting Heterocyclic System | Mechanism Highlights | Reference(s) |

| Ethyl 2-cyano-2-(4-hydroxy-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylthiazolidin-2-ylidene)acetate | Hydroxylamine hydrochloride, K2CO3, Ethanol, Reflux | Thiophene | Ring opening to enolate, followed by cyclization and isomerization. | clockss.org |

| Penicilloic acid derivatives | Aqueous alkaline solution | Enamine intermediate (ring-opened) | Base-catalyzed elimination. | rsc.orgresearchgate.net |

| 5-Arylidene-thiazolidine-2,4-diones | Oxiranes, Base, DMF | 6-Substituted 1,4-oxathian-2-ones | Cascade mechanism involving ring opening and recyclization. | researchgate.netresearchgate.net |

| 2-Benzoyl-1,4-benzothiazin-3-one | Methyl chloroacetate, K2CO3, TBAB (PTC) | 1,3-Benzothiazol-2-one | Ring contraction. | researchgate.net |

| 2-(Nitromethylene)thiazolidine | Aromatic aldehyde, Dimedone | Thiazolidine derivatives | Michael addition followed by intramolecular cyclization. | nih.gov |

Spectroscopic and Structural Characterization of 2 Benzylthiazolidine Compounds

Comprehensive Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized 2-benzylthiazolidine compounds. Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure, offering complementary data for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbon atoms of the aromatic ring, the benzylic CH₂, and the carbons within the thiazolidine (B150603) ring (at positions 2, 4, and 5) will each have a characteristic resonance. For example, in flavonoid derivatives, methoxyl group carbons attached to ortho-disubstituted carbons resonate at a different field (around δC 60 ppm) compared to those with less substitution (around δC 55 ppm). scielo.br Such detailed spectral data is crucial for confirming the successful synthesis and substitution patterns of this compound analogs. scielo.brbeilstein-journals.org Two-dimensional NMR techniques like COSY, HMQC, and HMBC can further establish the connectivity between protons and carbons, providing unambiguous structural assignments. scielo.br

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | 7.0 - 8.5 |

| Benzylic CH₂ | 3.5 - 4.5 | |

| Thiazolidine CH₂ | 2.5 - 3.5 | |

| Thiazolidine CH | 4.0 - 5.0 | |

| ¹³C | Aromatic (Phenyl) | 120 - 140 |

| Benzylic CH₂ | 40 - 50 | |

| Thiazolidine C2 | 60 - 70 | |

| Thiazolidine C4 | 55 - 65 | |

| Thiazolidine C5 | 30 - 40 |

Note: These are general ranges and can vary based on substituents and solvent.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) in this compound Research

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound compounds. tanta.edu.eg These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the types of bonds and their molecular environment. libretexts.org

FT-IR spectroscopy is particularly useful for identifying key functional groups. For example, the stretching vibrations of C-H bonds in the aromatic ring of this compound derivatives are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com The C-C stretching vibrations within the aromatic ring produce characteristic bands between 1600 and 1400 cm⁻¹. mdpi.com The presence of a carbonyl group (C=O) in derivatives like thiazolidinediones is readily identified by a strong absorption band in the range of 1740–1660 cm⁻¹. mdpi.comepo.org

FT-Raman spectroscopy offers complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. For instance, in a study of pioglitazone (B448), a thiazolidinedione derivative, both FT-IR and FT-Raman spectra were used to investigate its vibrational properties. researchgate.net The analysis of these spectra, often aided by quantum chemical calculations, allows for the assignment of specific vibrational modes to different parts of the molecule. mdpi.comnih.gov

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | CH₂ | 3000 - 2850 | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | Thiazolidine Ring | 1350 - 1250 | 1350 - 1250 |

| C-S Stretch | Thiazolidine Ring | 700 - 600 | 700 - 600 |

Note: Frequencies are approximate and can be influenced by the molecular structure and solid-state packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. sci-hub.se For this compound and its derivatives, the absorption of UV light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). msu.edu

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the pi-bonding orbitals of the aromatic benzyl (B1604629) group. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as the lone pair electrons on the sulfur and nitrogen atoms of the thiazolidine ring.

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, particularly the extent of conjugation and the presence of various substituents. researchgate.net For instance, extending the conjugation in a molecule generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength, and a hyperchromic effect, an increase in the molar absorptivity. msu.edu In some cases, charge-transfer (CT) bands can also be observed, which are often very intense. libretexts.org

Table 3: Typical Electronic Transitions in this compound Derivatives

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzyl Group (Aromatic Ring) | 200 - 280 |

| n → π* | Thiazolidine Ring (S, N atoms) | 280 - 350 |

Note: The exact λmax values are dependent on substituents and the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a this compound derivative is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). chemguide.co.uk The m/z value of this molecular ion corresponds to the molecular weight of the compound. savemyexams.com

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint that can help to elucidate the structure of the original molecule. libretexts.org For example, the cleavage of the bond between the benzyl group and the thiazolidine ring would be a likely fragmentation pathway for this compound. The stability of the resulting fragments, such as the tropylium (B1234903) ion from the benzyl group, can influence the intensity of the corresponding peaks in the mass spectrum. youtube.com Analysis of these fragmentation patterns can confirm the presence of both the benzyl and thiazolidine moieties within the molecule. raco.cat

X-ray Crystallography for Three-Dimensional Structure Confirmation of this compound Analogs

For this compound analogs, X-ray crystallography can confirm the stereochemistry and reveal the spatial arrangement of the benzyl group relative to the thiazolidine ring. novapublishers.com Studies on related thiazolidine derivatives have demonstrated the power of this technique in establishing the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. novapublishers.comresearchgate.net The precise structural data obtained from X-ray crystallography is invaluable for structure-activity relationship studies and for understanding how these molecules might interact with biological targets. amazonaws.com

Advanced Computational and Theoretical Investigations of 2 Benzylthiazolidine Derivatives

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity and for screening virtual libraries of compounds against a specific target.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a well-established target for drugs treating type 2 diabetes mellitus. researchgate.net Derivatives of 5-benzylthiazolidine-2,4-dione (B3032654), which share a core structure with 2-benzylthiazolidine, have been extensively studied as PPARγ agonists. researchgate.net Molecular docking simulations have been instrumental in elucidating the binding mechanisms of these compounds within the PPARγ ligand-binding domain (LBD).

Docking studies reveal that these derivatives typically form hydrogen bonds with key amino acid residues in the PPARγ active site. researchgate.net A crucial interaction involves the thiazolidinedione headgroup, which often forms hydrogen bonds with residues such as His323, His449, and Tyr473. nih.gov These interactions are canonical for PPARγ activation and are critical for the agonistic activity of the ligands. nih.gov For instance, the cis-isomer of one azobenzene-containing thiazolidinedione derivative, AzoRosi-4, was shown through docking to form favorable H-bond interactions with this canonical activation triad. nih.gov

In one study, newly synthesized benzylidene-thiazolidine-2,4-diones were docked into the PPARγ receptor, with compounds 5c and 5d showing higher binding energies (-10.1 and -10.0 kcal/mol, respectively) than a known partial agonist (-9.8 kcal/mol). nih.gov This suggests a strong and stable interaction with the receptor. Another research effort used AutoDock Vina to perform docking studies on 5-benzylthiazolidine-2,4-dione derivatives against the PPARγ receptor (PDB ID: 4PRG), successfully identifying nine potential hits based on their binding affinities. eurekaselect.combenthamdirect.com

Table 1: Reported Binding Affinities of Thiazolidine (B150603) Derivatives with PPARγ

| Compound/Derivative | Reported Binding Energy (kcal/mol) | Receptor PDB ID | Key Interacting Residues |

| Compound 5c (benzylidene-thiazolidine-2,4-dione) | -10.1 | Not Specified | Not Specified |

| Compound 5d (benzylidene-thiazolidine-2,4-dione) | -10.0 | Not Specified | Not Specified |

| AzoRosi-4 (cis-isomer) | Favorable Binding Mode | 5YCP | His323, His449, Tyr473 |

| 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl] thiazolidine-2,4-dione | Better H-bond interaction than reference | Not Specified | Not Specified |

While PPARγ is a primary target, computational screening has been employed to explore the polypharmacology of this compound derivatives and identify novel biological targets. researchgate.net This approach helps in understanding off-target effects and in repurposing existing molecular scaffolds for new therapeutic applications.

Studies have expanded from PPARγ to other related and unrelated receptors. For example, some investigations have aimed to develop dual-target agents for both PPARγ and alpha-glucosidase, another enzyme relevant to diabetes treatment. researchgate.netbenthamdirect.com This dual-inhibition strategy is thought to be more effective and to have fewer side effects. researchgate.net

Beyond metabolic diseases, computational methods have identified completely different targets for thiazolidine-based compounds. A series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives were explored as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), another target for type 2 diabetes. dntb.gov.uaresearchgate.net In a different therapeutic area, a series of novel 2,4-dioxothiazolidine derivatives were designed and screened as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In this study, compound 22 was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.079 μM. nih.gov These examples highlight the power of computational screening to uncover new therapeutic potentials for the this compound scaffold. researchgate.netresearchgate.netnih.gov

Table 2: Potential Protein Targets for Thiazolidine Derivatives Identified via Computational Screening

| Compound Class | Identified Protein Target | Therapeutic Area | Computational Method |

| 5-Benzylthiazolidine-2,4-dione derivatives | Alpha-glucosidase (dual target with PPARγ) | Diabetes | Molecular Modeling |

| 5-(Substituted benzylidene) thiazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | QSAR, Molecular Docking |

| 2,4-Dioxothiazolidine derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Molecular Docking |

Ligand-Protein Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction tools are now routinely used in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netmdpi.com

For this compound derivatives, various studies have utilized computational tools like SwissADME and ACD/Percepta to evaluate their drug-likeness and ADME properties. researchgate.neteurekaselect.commdpi.com These analyses predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. mdpi.com In one study, nine 5-benzylthiazolidine-2,4-dione derivatives identified through virtual screening were evaluated using SwissADME, demonstrating superior ADME profiles and bioavailability compared to the standard drug Rosiglitazone (B1679542). researchgate.netbenthamdirect.com

Similarly, ADMET studies were conducted on newly designed PTP1B inhibitors, assessing their pharmacokinetic properties and drug-likeness. dntb.gov.ua For potential VEGFR-2 inhibitors, computational ADMET tests indicated the drug-likeness of the proposed compounds. nih.gov These predictions are vital for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Table 3: Overview of In Silico ADME Predictions for Thiazolidine Derivatives

| Property Predicted | Tool/Method Used | Finding/Purpose |

| ADME Properties & Bioavailability | SwissADME | Identified 9 hits with superior profiles to Rosiglitazone. researchgate.netbenthamdirect.com |

| Drug-likeness & Pharmacokinetics | ADMET Studies | Assessed properties of newly designed PTP1B inhibitors. dntb.gov.uaresearchgate.net |

| Toxicity & Bioavailability | ProTOX II, SwissADME | Determined toxicity and bioavailability of benzimidazole (B57391) derivatives and their complexes. mdpi.com |

| Drug-likeness | Computational ADMET tests | Indicated the drug-likeness of proposed VEGFR-2 inhibitors. nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of molecules. dntb.gov.ua These methods are used to calculate properties like orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and bond parameters. nih.gov

For thiazolidine derivatives, DFT calculations have been employed to assess the stability and reactivity of potential drug candidates. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important; the energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is another valuable tool, creating a color-coded map of the charge distribution on the molecule's surface. nih.gov This map helps identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites, which is crucial for understanding how the molecule will interact with biological receptors. nih.gov DFT calculations were also used to reveal the structural and electronic properties of a potent VEGFR-2 inhibitor, compound 22 . nih.gov

Table 4: Application of Quantum Chemical Calculations to Thiazolidine Derivatives

| Calculation Method | Property Analyzed | Significance |

| Density Functional Theory (DFT) | Stability and Reactivity | Assesses the viability of potential drug candidates. dntb.gov.ua |

| HOMO-LUMO Energy Gap Analysis | Chemical Reactivity, Kinetic Stability | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Charge Distribution | Identifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. nih.gov |

| DFT | Structural and Electronic Properties | Provided insights into the characteristics of a potent VEGFR-2 inhibitor. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

MD simulations have been used to validate the docking results for this compound derivatives. nih.gov For example, a 150 ns MD simulation was performed on the complex of compound 5c with the PPARγ receptor, which confirmed the stability of the docked pose. nih.gov The stability is often assessed by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. nih.gov

In other studies, 100 ns MD simulations were conducted to demonstrate the stability of ligand-protein complexes. researchgate.net These simulations provide crucial insights into the dynamic behavior of the interaction, reinforcing the predictions made by molecular docking and helping to confirm that the compound is likely to remain bound to its target long enough to elicit a biological response. nih.govresearchgate.net

Table 5: Summary of Molecular Dynamics Simulation Studies on Thiazolidine Derivatives

| Simulation Duration | System Studied | Key Metrics Analyzed | Purpose/Finding |

| 150 ns | Compound 5c - PPARγ complex | RMSD, RMSF, Radius of Gyration, SASA | Authenticated the stability of the ligand-protein complex. nih.gov |

| 100 ns | Ligand - Protein complexes | Not Specified | Demonstrated the stability of formed complexes. researchgate.net |

| Not Specified | Top-ranked compound - PTP1B | Stability and Interaction Dynamics | Provided additional insights into the complex's stability. dntb.gov.ua |

| Not Specified | Compound 22 - VEGFR-2 complex | Structural and Kinetic Characteristics | Investigated the dynamic behavior of the inhibitor in the active site. nih.gov |

Biological Activities and Mechanistic Insights of 2 Benzylthiazolidine and Its Analogs

Research on Metabolic Modulation and Anti-Diabetic Potential

2-Benzylthiazolidine and its derivatives, particularly those belonging to the thiazolidinedione (TZD) class, have been a significant focus of research for their potential in managing type 2 diabetes. researchgate.netsciencescholar.us These compounds primarily exert their effects by improving insulin (B600854) sensitivity, thereby lowering blood glucose, free fatty acids, and triglyceride levels. researchgate.netresearchgate.net

Mechanisms of Insulin Sensitization through PPARγ Agonism

The primary mechanism by which this compound analogs, specifically thiazolidinediones, enhance insulin sensitivity is through their action as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). sciencescholar.usnih.govwikipedia.orgoup.com PPARγ is a nuclear receptor that, upon activation, plays a crucial role in regulating the expression of genes involved in glucose and lipid metabolism. nih.govanalis.com.my

When a TZD ligand binds to PPARγ, the receptor forms a heterodimer with the retinoid X receptor (RXR). nih.govwikipedia.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govoup.com This binding event, in conjunction with various coactivators, initiates the transcription of genes that promote insulin sensitivity. wikipedia.org

The main effects of PPARγ activation by these compounds include:

Decreased Insulin Resistance: By upregulating genes involved in glucose uptake and utilization in adipose tissue, skeletal muscle, and the liver. nih.govresearchgate.netnih.gov

Modified Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature fat cells, which increases the storage capacity for fatty acids and reduces their circulation in the bloodstream. wikipedia.orgresearchgate.net

Regulation of Inflammatory Responses: PPARγ activation can also suppress the expression of pro-inflammatory genes, which is significant because inflammation is a known contributor to insulin resistance. nih.govoup.com

Several studies have confirmed the correlation between the in vitro PPARγ activity of these compounds and their in vivo antihyperglycemic effects in animal models. oup.com For instance, certain substituted benzylthiazolidine-2,4-dione derivatives have been shown to enhance the transcriptional activity of human PPARγ.

Hypoglycemic and Hypolipidemic Efficacy in Preclinical Models

A substantial body of preclinical research has demonstrated the effectiveness of this compound analogs in improving glycemic control and lipid profiles in various animal models of diabetes and insulin resistance. researchgate.netresearchgate.net

Many derivatives have shown potent glucose and lipid-lowering activities. For example, several [[(heterocyclyl)-ethoxy]benzyl]thiazolidine-2,4-diones exhibited superior euglycemic and hypolipidemic activity compared to the first-generation TZD, troglitazone. The indole (B1671886) analog, DRF-2189, was identified as a highly potent insulin sensitizer, with efficacy comparable to rosiglitazone (B1679542) in genetically obese and diabetic mice models (C57BL/6J-ob/ob and C57BL/KsJ-db/db mice). researchgate.net

In studies using fructose-induced hyperglycemic Wistar rats, certain 5-(substituted benzylidene)-3-[(substituted)-methyl]-1,3-thiazolidine-2,4-dione derivatives showed promising hypoglycemic activity. researchgate.net Similarly, in alloxan-induced diabetic rats, some thiazolidinedione derivatives demonstrated the ability to lower blood glucose levels. mdpi.com After a 30-day treatment period, these compounds were also able to normalize hyperlipidemia levels, including cholesterol, triglycerides, and lipoproteins. mdpi.com

The efficacy of these compounds is often evaluated in genetically diabetic mouse models like the KKAy mouse. Several 5-[4-[2-(2-pyridyl)ethoxy]-benzylidene]-2,4-thiazolidinediones were found to be as potent as pioglitazone (B448) in these models. researchgate.net Another compound, 5-[4-{(3-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)methoxy} benzyl]thiazolidine-2,4-dione, led to a 55% reduction in blood glucose and a 35% reduction in triglycerides.

The following table summarizes the preclinical efficacy of selected this compound analogs:

| Compound/Derivative Class | Preclinical Model | Key Findings |

| [[(heterocyclyl)-ethoxy]benzyl]thiazolidine-2,4-diones | Genetically obese and diabetic mice | Superior euglycemic and hypolipidemic activity compared to troglitazone. |

| DRF-2189 (indole analog) | C57BL/6J-ob/ob and C57BL/KsJ-db/db mice | Potent insulin sensitizer, comparable to rosiglitazone. researchgate.net |

| 5-(substituted benzylidene)-3-[(substituted)-methyl]-1,3-thiazolidine-2,4-diones | Fructose-induced hyperglycemic Wistar rats | Promising hypoglycemic activity. researchgate.net |

| Thiazolidine-2,4-dione derivatives | Alloxan-induced diabetic rats | Lowered blood glucose and normalized hyperlipidemia levels after 30 days. mdpi.com |

| 5-[4-[2-(2-pyridyl)ethoxy]-benzylidene]-2,4-thiazolidinediones | KKAy mice | Equipotent to pioglitazone in hypoglycemic and hypolipidemic activity. researchgate.net |

| 5-[4-{(3-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)methoxy} benzyl]thiazolidine-2,4-dione | Not specified | 55% reduction in blood glucose and 35% reduction in triglycerides. |

Exploration of Dual-Targeting Strategies for Glycemic Control

To address the multifaceted nature of type 2 diabetes, which often involves both hyperglycemia and dyslipidemia, researchers have explored dual-targeting strategies. plos.org The development of dual PPARα/γ agonists is a promising approach, combining the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. plos.orgnih.govdiabetesjournals.org

PPARα is primarily involved in fatty acid catabolism, and its activation can lead to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. plos.orgdiabetesjournals.org By creating compounds that can activate both PPARα and PPARγ, the goal is to achieve comprehensive metabolic control. nih.govconsensus.app

Several this compound analogs and related compounds have been investigated as dual PPARα/γ agonists. oup.com For instance, some substituted benzylthiazolidine-2,4-dione derivatives were found to enhance the transcriptional activity of both human PPARγ and PPARα. Aleglitazar, a balanced dual PPAR-α/γ agonist, showed promising results in phase II clinical trials with beneficial effects on both glucose and lipid parameters. nih.gov

The development of these dual agonists aims to provide a single therapeutic agent that can manage both insulin resistance and the associated atherogenic dyslipidemia characteristic of type 2 diabetes. diabetesjournals.org Preclinical studies in animal models of obesity and diabetes have shown that these dual agonists can improve both hyperglycemia and dyslipidemia. diabetesjournals.org

Studies on Antioxidant Properties and Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the development and progression of diabetes and its complications. itmedicalteam.plnih.govmdpi.com Thiazolidine (B150603) derivatives, including this compound analogs, have been investigated for their antioxidant properties. itmedicalteam.plnih.gov

Free Radical Scavenging Mechanisms of this compound Derivatives

Several studies have demonstrated the direct free radical scavenging capabilities of this compound derivatives. The primary mechanism involves the donation of a hydrogen atom to neutralize free radicals, thereby preventing the propagation of oxidative damage. nih.govscholarsresearchlibrary.com

The antioxidant activity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scholarsresearchlibrary.comsemanticscholar.org In this assay, the ability of a compound to decolorize the stable DPPH radical is measured. scholarsresearchlibrary.comsemanticscholar.org

Research has shown that various 5-substituted arylidene-3-substituted-benzyl-thiazolidine-2,4-diones can significantly scavenge DPPH radicals in a concentration-dependent manner. ajrconline.org The presence of certain substituents, such as a free hydroxyl group on the aryl moiety, can enhance this activity by facilitating hydrogen donation. ajrconline.org For example, some anisaldehyde-based thiazolidinedione compounds have displayed antioxidant activity comparable to that of ascorbic acid. ajrconline.org

The following table highlights the antioxidant activity of selected thiazolidinedione derivatives:

| Compound/Derivative Class | Assay | Key Findings |

| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione | DPPH radical scavenging | All tested compounds were more active than the standard, ascorbic acid. mdpi.com |

| 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2, 4-dione | DPPH radical scavenging | Anisaldehyde-based compounds showed activity comparable to ascorbic acid. ajrconline.org |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH and ABTS radical scavenging, electron transfer, Fe2+ chelation | Catechol derivatives were the most active, with higher radical scavenging activity than BHT and trolox. nih.gov |

| Mannish base derivatives of 2, 4-thiazolidinedione | DPPH radical scavenging | All tested derivatives showed antioxidant activity. semanticscholar.org |

Role in Mitigating Cellular Oxidative Stress in Disease Models

Beyond direct radical scavenging, this compound derivatives can also mitigate cellular oxidative stress through various pathways in disease models. nih.govitmedicalteam.plinnovareacademics.in In the context of diabetes, oxidative stress contributes to cellular and tissue damage. innovareacademics.in

Thiazolidinediones have been shown to protect cells from oxidative stress induced by free radicals. innovareacademics.in In studies with diabetic rats, treatment with thiazolidinedione derivatives led to an increase in the serum levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). innovareacademics.in These enzymes form the primary defense system against ROS. innovareacademics.in

Furthermore, some thiazolidine derivatives have demonstrated the ability to reduce ROS levels in various cell lines, thereby mitigating oxidative stress. researchgate.net The anti-inflammatory properties of TZDs, mediated through PPARγ, also contribute to reducing oxidative stress, as inflammation is a major source of ROS. nih.gov For instance, rosiglitazone has been shown to ameliorate impaired coronary arteriolar dilation in diabetic mice by reducing oxidative stress. itmedicalteam.pl

In neurodegenerative disease models, thiazolidine-4-carboxylic acid derivatives have shown neuroprotective effects by reversing oxidative stress and the subsequent inflammatory cascade. jelsciences.com This suggests that these compounds can modulate pathways like NF-κB and NLRP3, which are involved in both inflammation and oxidative stress. jelsciences.com

Investigation of Antimicrobial Activities

The thiazolidine scaffold, particularly 2,4-thiazolidinedione (B21345), is a versatile structure in medicinal chemistry, with substitutions at the 3rd and 5th positions yielding a wide array of biological activities. nih.gov Among these, the antimicrobial properties of this compound and its analogs have been a subject of significant research.

Antibacterial Efficacy Against Various Strains

Derivatives of this compound-2,4-dione have demonstrated notable antibacterial activity. Studies have shown that certain analogs are potent against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups like methoxy (B1213986) and hydroxy have exhibited good antimicrobial activity. asianpubs.org Specifically, some synthesized 5-substituted arylidene and 3-substituted benzyl-thiazolidine-2,4-dione analogs were found to be effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. asianpubs.org

The mechanism of antibacterial action for thiazolidin-2,4-dione (TZD) analogs is believed to involve the inhibition of cytoplasmic Mur ligases. nih.gov These enzymes are crucial for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. mdpi.com Inhibition of these enzymes can lead to cell death. mdpi.com

Further research has led to the development of novel thiazolidine-2,4-dione derivatives with enhanced antibacterial potential. For example, certain 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl-2-carbonitrile analogs have shown potent activity as bacterial Peptide deformylase (PDF) enzyme inhibitors. researchgate.net Some of these compounds exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) ranges of 63.61-126.63 μg/mL, comparable to the standard ampicillin. researchgate.net

Additionally, the combination of the thiazolidine-2,4-dione core with other heterocyclic structures, such as 1,3,4-oxadiazole, has resulted in hybrid compounds with promising antibacterial properties. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogs

| Compound Type | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 5-substituted arylidene and 3-substituted benzyl-thiazolidine-2,4-dione | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Potent activity | asianpubs.org |

| 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl-2-carbonitrile analogs | Various bacterial strains | Potent PDF inhibition and antibacterial activity | researchgate.net |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | MIC = 3.91 mg/L for most active compounds | researchgate.net |

Antifungal and Antiviral Activity Assessments

The scope of antimicrobial investigations into this compound analogs extends to their potential as antifungal and antiviral agents. Thiazolidinedione derivatives have shown significant antifungal activity against various fungal strains. asianjpr.comresearchgate.net For instance, some analogs have demonstrated notable efficacy against Aspergillus flavus and Aspergillus niger, with mycelial growth inhibition ranging from 54.4% to 81.1%. asianjpr.com

In the search for novel antifungal agents, researchers have synthesized thiazolidine-2,4-dione derivatives containing a 1,2,3-triazole scaffold, which have shown superior antifungal activity compared to the standard drug fluconazole. nih.gov Similarly, the reaction of substituted oxiranes with thiazolidine-2,4-dione derivatives has yielded compounds with significant antifungal properties. researchgate.net

In the realm of antiviral research, certain 2-alkylthio- and 2-benzylthio- derivatives of 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole have been evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov The 2-benzylthio analog, in particular, showed a good separation between its antiviral activity against HCMV and its cytotoxicity. nih.gov It was found to be more active against HCMV than the reference drugs acyclovir (B1169) and foscarnet. nih.gov

Table 2: Antifungal and Antiviral Activity of Selected Thiazolidine Analogs

| Compound Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Thiazolidinedione derivatives | Aspergillus flavus, Aspergillus niger | 54.4% to 81.1% mycelial growth inhibition | asianjpr.com |

| Thiazolidine-2,4-diones with 1,2,3-triazole scaffold | Fungal strains | Superior activity compared to fluconazole | nih.gov |

| 2-benzylthio analog of 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole | Human cytomegalovirus (HCMV) | More active than acyclovir and foscarnet | nih.gov |

Anti-Inflammatory Effects and Molecular Mechanisms

Thiazolidinedione derivatives have been recognized for their anti-inflammatory properties. asianpubs.orgresearchgate.net The molecular mechanisms underlying these effects often involve the modulation of key signaling pathways implicated in the inflammatory response.

Natural compounds with anti-inflammatory and antioxidant properties are being explored as promising strategies for inflammation-related diseases. nih.gov The anti-inflammatory effects of some bioactive molecules are mediated by suppressing critical signaling pathways such as p38 mitogen-activated protein kinases (MAPK), nuclear factor-kappa B (NF-κB), and nod-like receptor protein 3 (NLRP3). nih.gov For instance, garlic polysaccharides have been shown to exert anti-inflammatory effects by blocking the activation of the NF-κB and STAT3 signaling pathways in lipopolysaccharide (LPS)-induced macrophages. frontiersin.org This leads to a decrease in the secretion and gene expression of inflammatory cytokines. frontiersin.org

Similarly, epigallocatechin 3-gallate (EGCG) has been shown to inhibit the production of the proinflammatory mediator nitric oxide (NO) in LPS-stimulated microglia cells. nih.gov EGCG also downregulates the mRNA expression of key inflammatory signaling molecules like mTOR, NF-κB2, STAT1, and Akt3. nih.gov

The anti-inflammatory potential of thiazolidinedione derivatives is an active area of research, with studies focusing on their ability to inhibit the production of inflammatory cytokines and modulate the expression of inducible nitric oxide synthase in monocytes/macrophages. asianpubs.org

Exploration of Anticancer Potential and Cell Cycle Modulation

The anticancer potential of thiazolidine-2,4-dione (TZD) derivatives has garnered significant attention, with research indicating their ability to suppress the growth of various cancer cell lines. asianpubs.orgresearchgate.net These compounds can affect cell proliferation, differentiation, and apoptosis in different cell types. researchgate.net

Novel benzylidene-thiazolidine-2,4-diones have been synthesized that function as potent inhibitors of Pim protein kinases, which are implicated in the development and progression of cancers like prostate tumors and hematologic malignancies. nih.gov These inhibitors have IC50 values in the nanomolar range and have been shown to block the ability of Pim to phosphorylate its substrates. nih.gov The cell cycle arrest induced by these compounds is associated with the inhibition of cyclin-dependent kinase 2 activity and the nuclear translocation of the p27(Kip1) protein, a cyclin-dependent kinase 2 inhibitor. nih.gov This points to an important role for Pim protein kinases in the cell cycle control of multiple cancer cell types. nih.gov

Furthermore, some TZD analogs have been identified as potential anticancer agents through the inhibition of the Raf/MEK/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov A lead structure was identified that demonstrated improved anti-proliferative activities, induced apoptosis in cancer cells, and arrested the cell cycle at the S-phase. nih.gov Western blot analysis confirmed a correlation between the anti-proliferative activity and the blockade of these key signaling pathways. nih.gov

Eriodictyol, a natural flavonoid, has also shown potent anticancer activity by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest, and inhibition of the m-TOR/PI3K/Akt signaling pathway in human lung cancer cells. archivesofmedicalscience.com

Other Pharmacological Research Areas

Aldose Reductase Inhibition

Thiazolidinedione derivatives have been investigated for their potential as aldose reductase (AR) inhibitors. asianpubs.org Aldose reductase is an enzyme implicated in the development of diabetic complications. Several 5-benzyl-2,4-thiazolidinediones have been synthesized and tested for their in vitro AR inhibitory activity, with many displaying moderate to high levels of inhibition. researchgate.net

The insertion of an acetic acid chain on the N-3 position of the thiazolidinedione ring has been shown to significantly enhance AR inhibitory potency. researchgate.net Furthermore, the presence of an additional aromatic ring on the 5-benzyl moiety was generally beneficial for N-unsubstituted derivatives. researchgate.net

Research has also focused on the development of new thiazolidine-2,4-dione hybrids as AR inhibitors. By incorporating bioactive scaffolds like benzothiazole (B30560) and nitro phenacyl moiety, new derivatives have been synthesized with potent AR inhibitory activity. nih.gov One such hybrid was found to inhibit AR in a non-competitive manner with an IC50 of 0.16 µM. nih.gov

Table 3: Aldose Reductase Inhibitory Activity of Thiazolidinedione Analogs

| Compound Type | Key Feature | Observed Activity | Reference |

|---|---|---|---|

| 5-benzyl-2,4-thiazolidinediones | N-unsubstituted with additional aromatic ring | Moderate to high inhibitory activity | researchgate.net |

| (5-benzyl-2,4-dioxothiazolidin-3-yl)acetic acids | Acetic acid chain on N-3 | Enhanced ALR2 inhibitory potency | researchgate.net |

| 2,4-Thiazolidinedione hybrids with benzothiazole and nitro phenacyl moiety | Hybrid structure | Potent, non-competitive AR inhibition (IC50 = 0.16 µM) | nih.gov |

Protein Tyrosine Phosphatase 1B Inhibitory Research

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes mellitus and obesity. rsc.orgnih.gov The inhibition of PTP1B is expected to enhance insulin sensitivity. mdpi.com In this context, derivatives of the thiazolidine scaffold, particularly benzylidene-2,4-thiazolidinediones, have been extensively investigated as PTP1B inhibitors. rsc.orgresearchgate.net

Research has shown that benzylidene-2,4-thiazolidinedione derivatives can exhibit potent and selective PTP1B inhibitory activity. rsc.org The deprotonated thiazolidinedione (TZD) group is considered an effective substitute for the phosphate (B84403) group of the enzyme's natural substrate. researchgate.net Structure-activity relationship (SAR) studies have revealed key features for potent inhibition. For instance, a (2-oxo/thioxo-4-thiazolidin-3-yl) acetic acid moiety is crucial for strong inhibitory effects. researchgate.net Furthermore, the Z-configuration around the arylidene double bond is often essential for designing bidentate ligands with optimal activity. eurekaselect.com

Several studies have synthesized and screened series of these compounds, yielding potent inhibitors. One study found that among a series of aryl/alkylsulfonyloxy-5-(3-methoxybenzylidene)thiazolidine-2,4-dione derivatives, two compounds emerged as potent PTP1B inhibitors with IC50 values of 7.31 and 8.73 μM. researchgate.net In another series, compounds with a 5-arylidene thiazolidine-2,4-dione structure also showed potent inhibition, with IC50 values of 8.53 and 6.89 µM. researchgate.net A particularly potent compound, bearing a TZD scaffold with N-methyl benzoic acid and a 5-(3-methoxy-4-phenethoxy) benzylidene substitution, exhibited an IC50 of 1.1 µM. nih.goveurekaselect.com An isosteric analogue, an imidazolidine-2,4-dione derivative, showed even greater potency with an IC50 of 0.57 µM. nih.goveurekaselect.com Kinetic and in silico docking studies suggest that some of these inhibitors bind to an allosteric site rather than the catalytic site of the PTP1B enzyme. unipi.it

Table 1: PTP1B Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound Class/Description | Specific Compound Example | IC50 (µM) | Citation |

|---|---|---|---|

| Aryl/Alkylsulfonyloxy-5-arylidene TZD | Compound 14 | 6.89 | researchgate.net |

| Aryl/Alkylsulfonyloxy-5-arylidene TZD | Compound 13 | 8.53 | researchgate.net |

| Benzylidene-2,4-thiazolidinedione | Compound 3e | 5.0 | researchgate.net |

| 3-(5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid | Compound 4f | 12.7 | mdpi.com |

| (5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid | Compound 17 | 10.6 | unipi.it |

| (5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid | Compound 16 | 12.4 | unipi.it |

| TZD with N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene | Compound 46 | 1.1 | nih.goveurekaselect.com |

| Imidazolidine-2,4-dione analogue | Compound 15 | 0.57 | nih.goveurekaselect.com |

Antitubercular Activity Studies

The thiazolidine scaffold, particularly thiazolidin-4-one and its derivatives, has emerged as a promising platform for the development of new antitubercular agents, driven by the urgent need for drugs to combat resistant strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds have shown a wide range of activities, with some exhibiting potency greater than existing first-line drugs. nih.govresearchgate.net

Numerous studies have synthesized and evaluated various substituted thiazolidin-4-ones, revealing key structure-activity relationships. For instance, 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives have demonstrated excellent activity, with Minimum Inhibitory Concentration (MIC) values against the Mtb H37Rv strain ranging from 1.6 to 6.25 µg/mL. nih.gov The modification of the 2-imino group with phenyl or 3-fluorophenyl substituents was found to significantly enhance antitubercular activity, achieving MIC values of 1.6 µg/mL, which is comparable to isoniazid. nih.gov

Other modifications have also yielded potent compounds. A 2-phenylindol-3-ylthiazolidin-4-one derivative showed an MIC of 1.5 µg/mL, which was improved to 0.8 µg/mL by adding an indolyl-pyridine moiety at the third position of the thiazolidine ring. nih.gov Hybrid molecules combining the thiazolidin-4-one core with other heterocyclic systems like 1,3-thiazole have also been successful. One such compound with a 4-bromophenyl substituent was active against Mtb H37Ra with an MIC of 0.12 µg/mL, equivalent to isoniazid. nih.gov Even more potent compounds have been reported, with some derivatives active against the Mtb H37Rv strain showing MICs in the range of 0.05-0.2 μg/mL. nih.govresearchgate.net One particularly effective derivative inhibited Mtb H37Ra with an MIC as low as 0.031 µg/mL. nih.govresearchgate.net

The 2-aminothiazole-4-carboxylate scaffold has also been identified as a promising template. plos.orgsemanticscholar.org Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit Mtb H37Rv with a remarkable MIC of 0.06 µg/mL (240 nM). plos.orgsemanticscholar.org

**Table 2: Antitubercular Activity of Selected Thiazolidine Analogs against *M. tuberculosis***

| Compound Class/Description | Strain | MIC (µg/mL) | Citation |

|---|---|---|---|

| 2-Iminothiazolidin-4-one derivatives | H37Rv | 1.6 - 6.25 | nih.gov |

| 2-Phenylindol-3-ylthiazolidin-4-one derivative (29d) | H37Rv | 1.5 | nih.gov |

| Indolyl-pyridine modified thiazolidin-4-one (30a-30i) | H37Rv | 0.8 - 25 | nih.gov |

| Thiazolidin-4-one with 1,3-thiazole & 4-bromophenyl substituent (40h) | H37Ra | 0.12 | nih.gov |

| Thiazolidin-4-one derivatives (82c, 82d, 84) | H37Rv | 0.05 - 0.2 | nih.govresearchgate.net |

| Thiazolidin-4-one derivatives (115a-c, 116a-c) | H37Ra | 0.031 - 0.125 | nih.govresearchgate.net |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) | H37Rv | 0.06 | plos.orgsemanticscholar.org |

| 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one (2g) | H37Rv | 12.5 | jrespharm.com |

Antimalarial and Anti-Allergic Investigations

The thiazolidine nucleus and related structures are actively being investigated for their potential as antimalarial agents, addressing the critical issue of drug resistance in Plasmodium falciparum. mdpi.combohrium.com Research has focused on various derivatives, including thiazinoquinones and thiazolidinediones, to identify new lead compounds. bohrium.comnih.gov

One area of research involves p-substituted benzyl (B1604629) thiazinoquinones. bohrium.comnih.gov A lead compound in this series, featuring a benzyl alkyl chain, was active in the low-micromolar range against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) P. falciparum strains. nih.gov Subsequent structure-activity relationship (SAR) studies on this scaffold indicated that the antiplasmodial activity is more influenced by the resonance effect of substituents on the benzyl ring rather than their inductive effect. bohrium.com While modifications on the benzyl ring did not consistently enhance activity, several derivatives maintained antiplasmodial effects in the micromolar and sub-micromolar range. bohrium.comnih.gov

Thiazolidinedione derivatives have also been the subject of quantitative structure-activity relationship (QSAR) studies to predict their antimalarial activity. researchgate.netresearchgate.net Furthermore, hybrid molecules incorporating the thiazolidinone scaffold with known antimalarial pharmacophores like chloroquine (B1663885) have been synthesized and evaluated. nih.gov Another study on imidazolidinedione derivatives, which are structurally related to thiazolidinediones, found them to be more effective against the chloroquine-resistant W2 strain (IC50 range: 4.98–11.95 µM) than the sensitive D10 strain. mdpi.com No specific investigations into the anti-allergic properties of this compound were identified in the provided search results.

Table 3: Antimalarial Activity of Selected Thiazolidine and Related Derivatives

| Compound Class/Description | P. falciparum Strain(s) | IC50 (µM) | Citation |

|---|---|---|---|

| Imidazolidinedione derivatives | W2 (resistant) | 4.98 - 11.95 | mdpi.com |

| Imidazolidinedione derivatives | D10 (sensitive) | 12.75 - 19.85 | mdpi.com |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | W2 (resistant) | 24.4 | scielo.brscielo.br |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | Circulating strains | 6.7 | scielo.brscielo.br |

Inhibition of Pathological Protein Aggregation

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological feature of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Thiazole and thiazolidine-based compounds have been identified as promising candidates for developing drugs that can inhibit this aggregation process. nih.govresearchgate.net These scaffolds can affect multiple targets within the pathogenic cascade of Alzheimer's, including the direct inhibition of Aβ and tau protein aggregation. nih.govresearchgate.net

Research has demonstrated that thiazolidinedione derivatives can have a promising inhibitory effect on tau aggregation, with one study reporting an IC50 value of 0.89 μM. nih.gov A focused library of 2,4-thiazolidinedione (TZD)-based bivalent derivatives was developed specifically as dual inhibitors of both Aβ and Tau aggregation. csic.es From this library, a carbazole (B46965) derivative (compound 22) showed significant inhibition of both Aβ42 (74.0%) and Tau (66.1%) aggregation. csic.es This compound also demonstrated therapeutic effects in a Drosophila melanogaster model of Alzheimer's, where it improved lifespan, enhanced motor function, and reduced Aβ42 aggregates in the brain. csic.es

The ability of thiazolidine derivatives to modulate the conformational preferences of amyloid peptides has also been explored. nih.gov A study synthesizing new compounds with a thiazolidine ring linked to various aryl moieties evaluated their capacity to prevent Aβ aggregation using biophysical techniques like circular dichroism and NMR. nih.govumich.edu These findings suggest that the thiazolidine scaffold is a valuable starting point for designing molecules that can interfere with the pathological self-assembly of amyloidogenic proteins. nih.govmdpi.com

Table 4: Inhibitory Activity of Thiazolidine Derivatives on Protein Aggregation

| Compound Class/Description | Target Protein(s) | Activity/Result | Citation |

|---|---|---|---|

| Thiazolidinedione derivatives | Tau | IC50 = 0.89 µM | nih.gov |

| TZD-based bivalent carbazole derivative (22) | Aβ42 | 74.0% inhibition | csic.es |

| TZD-based bivalent carbazole derivative (22) | Tau | 66.1% inhibition | csic.es |

Radioprotective Effects of Thiazolidine Prodrugs

Thiazolidine-based prodrugs have been developed as a strategy to mitigate the toxic effects of ionizing radiation, which is a concern in occupational exposure, nuclear incidents, and cancer radiotherapy. nih.gov These prodrugs are typically formed by condensing a sulfhydryl-containing radioprotective agent, such as cysteamine (B1669678) or L-cysteine, with a sugar molecule like D-ribose or D-glucose. nih.gov The resulting thiazolidine compound is designed to be less toxic than the parent thiolamine and to release the active agent non-enzymatically through ring-opening and hydrolysis at the target site. nih.govresearchgate.net

This approach has proven effective in reducing the inherent toxicity of agents like cysteamine. nih.gov For example, providing cysteamine as a thiazolidine prodrug completely eliminated its toxicity in Chinese hamster V79 cells, even at high concentrations. nih.gov These prodrugs also demonstrate significant radioprotective capabilities. nih.govnih.gov

Specific prodrugs such as 2(R,S)-D-ribo-(1',2',3',4'-tetrahydroxybutyl)thiazolidine (RibCyst), derived from cysteamine, and its L-cysteine analogue, 2(R,S)-D-ribo-(1',2',3',4'-tetrahydroxybutyl)thiazolidine-4(R)-carboxylic acid (RibCys), have been studied extensively. nih.govacs.org RibCyst provided good protection against radiation-induced cell death, with a protection factor of 1.8 at an 8 Gy dose of gamma radiation. nih.govacs.org Both RibCyst and its glucose-based counterpart (GlcCyst) also protected against radiation-induced DNA single-strand breaks, with activity higher than that of cysteamine itself. nih.gov Furthermore, RibCyst showed excellent antimutational activity, comparable to the well-known radioprotector WR-1065. nih.govacs.org The L-cysteine prodrugs also possess radioprotective abilities, though in some assays they were less active than the cysteamine prodrugs. nih.govnih.gov

Table 5: Radioprotective Activity of Thiazolidine Prodrugs

| Prodrug Name | Parent Thiolamine | Key Finding(s) | Citation |

|---|---|---|---|

| RibCyst | Cysteamine | Protection factor of 1.8 at 8 Gy; excellent antimutational activity. | nih.govacs.org |

| GlcCyst | Cysteamine | Protection against radiation-induced DNA single-strand breaks. | nih.gov |

| RibCys | L-Cysteine | Protects against radiation-induced DNA damage; less active than RibCyst in some assays. | nih.govnih.gov |

| GlcCys | L-Cysteine | Possessed radioprotective abilities under most conditions studied. | nih.gov |

Structure Activity Relationship Sar and Rational Drug Design of 2 Benzylthiazolidine Derivatives

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 2-benzylthiazolidine derivatives are significantly influenced by the nature and position of substituents on both the thiazolidine (B150603) and benzyl (B1604629) rings.

For derivatives of 5-benzylthiazolidine-2,4-dione (B3032654), the 5-(4-oxybenzyl) moiety has been identified as crucial for substantial antidiabetic activity. jst.go.jp Modifications at this position have been extensively studied. For instance, the introduction of a bulky, lipophilic cyclohexylmethoxy group at the 4-position of the benzyl ring, as seen in 5-(4-cyclohexylmethoxy)benzylthiazolidine-2,4-dione, demonstrates significant activity. jst.go.jp Further substitution on the cyclohexyl ring, such as a methyl group, can also modulate this activity. jst.go.jp

In the context of anticancer activity, studies on thiazolidine-2,4-dione-biphenyl derivatives have shown that substituents on the phenyl group attached to the thiazolidine-2,4-dione ring play a critical role. nih.gov For example, a compound bearing a cyano group on this phenyl ring exhibited notable anticancer activity against various cell lines. nih.gov

Research into xanthine (B1682287) oxidase (XO) inhibitors based on the thiazolidine-2-thione scaffold has revealed the indispensability of a phenyl-sulfonamide group for potent inhibitory activity. plos.org Specifically, a 4-fluorophenyl-sulfonyl moiety was found to interact favorably within the active site of the enzyme. plos.org

The following table summarizes the effects of various substituents on the biological activity of this compound derivatives:

Interactive Data Table: Substituent Effects on Biological Activity| Core Scaffold | Substituent(s) | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 5-Benzylthiazolidine-2,4-dione | 4-Cyclohexylmethoxy on benzyl ring | Antidiabetic | Essential for substantial activity | jst.go.jp |

| 5-Benzylthiazolidine-2,4-dione | 4-(1-Methylcyclohexylmethoxy) on benzyl ring | Antidiabetic | Favorable activity | jst.go.jp |

| Thiazolidine-2,4-dione-biphenyl | Cyano group on phenyl moiety | Anticancer | Remarkable anticancer activity | nih.gov |

| Thiazolidine-2-thione | Phenyl-sulfonamide group | Xanthine Oxidase Inhibition | Indispensable for activity | plos.org |

| Thiazolidine-2-thione | 4-Fluorophenyl-sulfonyl moiety | Xanthine Oxidase Inhibition | Strong interaction with active site | plos.org |

| 5-Benzylthiazolidine-2,4-dione | 2,4,5-Tripropoxy on benzyl ring | Antiulcer | Pronounced pharmacological activity | jst.go.jp |

Studies on antiulcer agents have also highlighted the importance of substituents on the benzyl ring of 5-benzylthiazolidine-2,4-diones. Compounds with 2,4,5-tripropoxy and 2,4-dimethoxy substitutions on the benzyl group have shown significant pharmacological effects. jst.go.jp

Stereochemical Influence on Pharmacological Activity of this compound Compounds

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as enantiomers can exhibit different biological and pharmacological properties. nih.govnih.gov The two enantiomers of a chiral drug can vary in their interaction with biological targets, leading to differences in efficacy, metabolism, and toxicity. nih.gov